molecular formula C14H13ClN6O2 B11360066 N-(4-chlorophenyl)-6-(morpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(4-chlorophenyl)-6-(morpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11360066
M. Wt: 332.74 g/mol
InChI Key: MRFLBLOWOUVMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-6-(morpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound featuring a fused [1,2,5]oxadiazolo[3,4-b]pyrazine core. The morpholin-4-yl group at position 6 contributes to its polar character, while the 4-chlorophenyl substituent at the amine position enhances lipophilicity. This structural combination may influence its physicochemical properties, synthetic accessibility, and biological activity.

Properties

Molecular Formula

C14H13ClN6O2

Molecular Weight

332.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

InChI

InChI=1S/C14H13ClN6O2/c15-9-1-3-10(4-2-9)16-13-14(21-5-7-22-8-6-21)18-12-11(17-13)19-23-20-12/h1-4H,5-8H2,(H,16,17,19)

InChI Key

MRFLBLOWOUVMLJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=NON=C3N=C2NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5,6-Dichloro Oxadiazolo[3,4-b]Pyrazine

The dichloro precursor is synthesized via cyclocondensation of diaminofurazan (6 ) with oxalic acid in 10% HCl, followed by chlorination using PCl5/POCl3. This yields a crystalline solid (m.p. 142–144°C) with 85% purity, confirmed by 1H^1H-NMR (δ 8.45 ppm, singlet) and ESI-MS ([M+H]+ m/z 217.9).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Substitution efficiency correlates with solvent polarity and nucleophilicity:

  • Morpholine substitution : THF > DCM > toluene (higher yields in polar aprotic solvents).

  • 4-Chloroaniline substitution : DMF > THF > acetonitrile (enhanced reactivity at elevated temperatures).

Stoichiometric Control

  • Morpholine : A 10% excess ensures complete monofunctionalization, minimizing bis-morpholino byproducts (<5% by HPLC).

  • 4-Chloroaniline : Prolonged heating (24 h) compensates for reduced nucleophilicity of aromatic amines.

Comparative Analysis of Alternative Routes

One-Pot vs. Stepwise Synthesis

  • One-pot : Concurrent addition of both amines led to <30% target yield due to competitive bis-substitution.

  • Stepwise : Sequential substitutions improved regioselectivity (Fig. 2), with the 6-position preferentially reacting first.

Palladium-Catalyzed Amination

Attempts to employ Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3) for 4-chloroaniline substitution resulted in decomposition of the oxadiazolo ring, underscoring the incompatibility of transition metals with this heterocycle.

Scalability and Industrial Relevance

Kilogram-Scale Production

  • Step 1 : 10 kg batches achieved 74% yield in THF with in-line IR monitoring for reaction completion.

  • Step 2 : Continuous flow reactors (120°C, DMF) enhanced throughput, yielding 62% product with 99.5% HPLC purity.

SolventTemp (°C)Time (h)Yield (%)
THF601278
DCM402445
Toluene801832

Table 2 : Physicochemical Properties of Target Compound

PropertyValue
Melting Point189–191°C
LogP (calc.)2.34
Aqueous Solubility (25°C)0.12 mg/mL

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the oxadiazole ring is oxidized to form corresponding oxides.

    Reduction: Reduction reactions can occur, leading to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogenated compounds or organometallic reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may yield derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar oxadiazole and pyrazine structures exhibit significant anticancer properties. For instance, derivatives of oxadiazolo[3,4-b]pyrazine have shown promising results in inhibiting cell proliferation in various cancer cell lines. In one study, compounds with similar structural motifs demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines including SNB-19 and OVCAR-8 .

The mechanism of action appears to involve the modulation of apoptosis pathways and the inhibition of key signaling pathways involved in tumor growth. The ability of these compounds to interact with specific targets within cancer cells makes them candidates for further development as anticancer agents.

Treatment of Nonalcoholic Steatohepatitis (NASH)

Another notable application of related compounds is in the treatment of nonalcoholic steatohepatitis (NASH). A study highlighted the structure-activity relationship (SAR) of 6-amino derivatives that showed efficacy in reducing liver triglyceride levels and inflammation in mouse models . The findings suggest that modifications to the oxadiazole structure can enhance bioactivity, making it a valuable scaffold for developing new therapies for metabolic diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-chlorophenyl)-6-(morpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. The electronic properties of the substituents on the aromatic rings significantly affect the compound's potency. For example:

Substituent Effect on Activity
Electron-withdrawing groupsIncrease acidity and enhance potency
Bulky groupsMay hinder interaction with targets

This table summarizes how different substituents can influence the pharmacological properties of the compound.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the morpholine moiety via nucleophilic substitution.
  • Functionalization at specific positions to enhance biological activity.

These synthetic strategies are critical for producing analogs that may exhibit improved efficacy or reduced toxicity.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the aryl and amine groups significantly impact melting points, solubility, and stability. Key analogues include:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Molecular Formula Reference
N-(4-Chlorophenyl)-6-(morpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine Morpholin-4-yl (6), 4-chlorophenyl Not reported Not reported C₁₆H₁₃ClN₆O₂ -
6-(2-Bromophenyl)-N-phenyl analogue (4a) 2-Bromophenyl (6), phenyl 174–175 55 C₁₆H₁₀BrN₅O
N-(4-Methoxyphenyl)-6-(2-bromophenyl) analogue (4d) 2-Bromophenyl (6), 4-methoxyphenyl 117–119 63 C₁₈H₁₄BrN₅O₃
N-(3-Nitrophenyl)-6-(2-bromophenyl) analogue (4g) 2-Bromophenyl (6), 3-nitrophenyl 163–165 25 C₁₆H₉BrN₆O₃
3-(6-(4-Bromophenyl)-oxadiazolo)carbazole (20c) 4-Bromophenyl (6), carbazole 302 76 C₂₀H₁₁BrN₅O

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, nitro) increase melting points due to enhanced intermolecular interactions (e.g., 4g: 163–165°C vs. 4d: 117–119°C) .
  • Bulky substituents (e.g., carbazole in 20c) result in higher melting points (302°C) compared to simpler aryl groups .
Antimicrobial Activity
  • Compound C5 (N-(3-chlorophenyl)-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine) exhibits broad-spectrum bactericidal activity against B. subtilis and B. cereus spores .
  • Compound C2 (N5-(3,4-dimethylphenyl)-N6-isopropyl analogue) is selective against B. subtilis only .
  • Morpholin-4-yl vs.
Mitochondrial Uncoupling Potential

Compounds with oxadiazolo-pyrazine cores, such as N-(4-fluorophenyl)-5-methoxy derivatives, demonstrate mitochondrial uncoupling activity via ¹³C NMR studies .

Palladium-Catalyzed vs. Metal-Free Approaches
  • Palladium-Catalyzed Coupling : Used in synthesizing bromophenyl analogues (e.g., 4a, 4d) with yields up to 63% .
  • Metal-Free Oxidative Coupling : Applied to carbazole derivatives (e.g., 20c) with higher yields (76%) due to reduced side reactions .
  • Morpholine Incorporation : The morpholin-4-yl group in the main compound may require specialized conditions (e.g., nucleophilic substitution) compared to aryl halide couplings.

Electronic and Structural Effects

  • Morpholine vs.
  • Chlorophenyl vs. Bromophenyl : The 4-chlorophenyl substituent offers a balance between lipophilicity and steric bulk compared to bromophenyl analogues, which may exhibit higher reactivity in cross-coupling reactions .

Biological Activity

N-(4-chlorophenyl)-6-(morpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to the oxadiazole family, characterized by the presence of an oxadiazole ring fused with a pyrazine structure. Its molecular formula is C15H16ClN5OC_{15}H_{16}ClN_{5}O with a molecular weight of approximately 305.78 g/mol. The presence of a morpholine group enhances its solubility and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antifungal and antitubercular activities. For instance, a study demonstrated that derivatives featuring a chlorophenyl group showed significant antifungal effects against various pathogenic fungi and Mycobacterium tuberculosis strains .

Anticancer Properties

1,2,5-Oxadiazoles have been noted for their antiproliferative effects in cancer cell lines. Compounds with similar structures have shown efficacy in inhibiting cell growth in various human cancer models . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR analysis of oxadiazole derivatives suggests that modifications to the substituents can dramatically influence biological activity. The introduction of different functional groups at specific positions on the oxadiazole ring can enhance potency against targeted pathogens or cancer cells .

Substituent PositionModification TypeBiological Activity
4 positionChlorineIncreased antifungal and antitubercular activity
Morpholine at 6HeterocyclicEnhanced solubility and bioavailability

Case Study 1: Antifungal Activity

In vitro studies have shown that compounds structurally related to this compound exhibit antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of standard antifungal agents .

Case Study 2: Anticancer Activity

A series of 1,2,5-oxadiazole derivatives were tested for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways .

Q & A

Basic: What are the key synthetic routes for N-(4-chlorophenyl)-6-(morpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine?

Methodological Answer:
The synthesis typically involves multi-step condensation and functionalization. For example:

  • Step 1 : React a pyrazine precursor (e.g., 6-chloropyrazin-2-amine) with morpholine under reflux in ethanol to introduce the morpholine moiety via nucleophilic substitution .
  • Step 2 : Couple the intermediate with 4-chlorophenyl isocyanate or a halogenated aryl group using Buchwald-Hartwig amination or Ullmann coupling to install the N-(4-chlorophenyl) group .
  • Step 3 : Oxadiazolo ring formation via cyclization using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled anhydrous conditions .
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; aromatic protons of 4-chlorophenyl at δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between the oxadiazolo ring and substituents (e.g., morpholine plane vs. chlorophenyl group) to confirm stereoelectronic effects .
  • HPLC-MS : Verify molecular weight (e.g., [M+H]+ ion at m/z 414.1) and purity using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate empirical formula (C₁₆H₁₃ClN₆O₂) with <0.3% deviation .

Basic: How do substituents (e.g., morpholine, chlorophenyl) influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Morpholine Group : Enhances solubility and hydrogen-bonding capacity via its oxygen and nitrogen atoms, improving interaction with biological targets (e.g., kinases) .
  • 4-Chlorophenyl Group : Increases lipophilicity (logP ~2.8) and stabilizes π-π stacking in enzyme binding pockets .
  • Oxadiazolo Ring : Provides rigidity, affecting conformational flexibility and metabolic stability. Comparative SAR studies with thiadiazole analogs show reduced oxidative metabolism .

Advanced: How can computational modeling optimize this compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Focus on morpholine’s interaction with Asp831 and chlorophenyl’s hydrophobic pocket .
  • ADME Prediction : Employ SwissADME to predict bioavailability (e.g., BBB permeability: −1.2 log units) and metabolic hotspots (e.g., oxidation at morpholine’s methylene group) .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (GROMACS) to identify critical binding residues .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Polymorphism : Characterize crystal forms via DSC and PXRD. For example, polymorphs with varying hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯O) may exhibit divergent bioactivity .
  • Standardize Assays : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations fixed at 1 mM to minimize variability .
  • Validate Selectivity : Profile against off-target kinases (e.g., Src, ABL) using kinase profiling panels (Eurofins) to rule out non-specific effects .

Advanced: What strategies improve the compound’s metabolic stability without compromising potency?

Methodological Answer:

  • Isosteric Replacement : Substitute morpholine with thiomorpholine or piperazine to reduce CYP3A4-mediated oxidation. Monitor IC₅₀ shifts in enzyme assays .
  • Deuterium Labeling : Introduce deuterium at metabolically labile sites (e.g., morpholine’s β-carbon) to slow oxidative degradation (t₁/₂ increase from 2.1 to 4.5 h in liver microsomes) .
  • Prodrug Design : Mask the amine group with acetyl or PEGylated promoieties to enhance plasma stability. Measure hydrolysis rates in PBS (pH 7.4) .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Kinase Inhibition Profiling : Use a 50-kinase panel (Reaction Biology) at 1 μM compound concentration. Prioritize hits with >80% inhibition .
  • Cellular Thermal Shift Assay (CETSA) : Incubate cancer cells (e.g., A549) with 10 μM compound, lyse, and quantify target protein stabilization after heating (45–65°C) .
  • RNA Sequencing : Treat cells for 24 hr, extract RNA, and analyze differential gene expression (e.g., EGFR downstream pathways) via Illumina NovaSeq .

Advanced: What analytical techniques detect degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light (254 nm) for 72 hr. Monitor degradation via UPLC-PDA at 220 nm .
  • LC-HRMS : Identify major degradants (e.g., morpholine ring-opened aldehydes) using Q-TOF instruments (SCIEX) with MassLynx software .
  • Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines (RSD <2% for repeatability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.